molecular formula C23H25N3O3S2 B2718795 ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 852366-87-1

ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2718795
CAS No.: 852366-87-1
M. Wt: 455.59
InChI Key: ZSSBNFVDXMSGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:

  • A cyclohepta[b]thiophene core, a seven-membered fused bicyclic system with a sulfur atom in the thiophene ring.
  • An ethyl ester group at position 3, which enhances solubility and modulates electronic properties.
  • A propanamido linker at position 2, connecting the core to a quinazolin-4-ylthio moiety. Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name

ethyl 2-(2-quinazolin-4-ylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-3-29-23(28)19-16-10-5-4-6-12-18(16)31-22(19)26-20(27)14(2)30-21-15-9-7-8-11-17(15)24-13-25-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSBNFVDXMSGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Chemical Synthesis and Research Applications

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules. The synthesis typically involves several steps:

  • Starting Materials : The process begins with quinazoline and thiophene derivatives.
  • Reaction Conditions : Under basic conditions, a thiol compound is reacted with a quinazoline derivative to form an intermediate.
  • Coupling Reaction : This intermediate undergoes coupling with an amido-propanamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification : The final product is purified through column chromatography or recrystallization techniques to achieve high purity levels.

The compound exhibits notable biological activities that make it a candidate for various therapeutic applications:

Anti-Cancer Properties

Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. This compound has been studied for its potential effectiveness against different cancer types due to its ability to target specific molecular pathways involved in tumor growth.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammatory diseases.

Antibacterial Activity

This compound has demonstrated antibacterial properties against a range of pathogens. Studies suggest that its structural characteristics enhance its interaction with bacterial cell membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Anti-Cancer Activity : A recent study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through a mitochondrial pathway.
  • Research on Anti-inflammatory Effects : In vivo studies showed significant reduction in edema in animal models treated with this compound compared to controls.
  • Antibacterial Efficacy : Laboratory tests revealed that the compound effectively inhibited bacterial growth in cultures of Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with shared cyclohepta[b]thiophene cores but divergent substituents, primarily at positions 2 and 3. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Cyclohepta[b]thiophene Derivatives

Compound Name & ID Substituent at Position 2 Substituent at Position 3 Key Properties/Activity Synthesis Yield Melting Point (°C) Reference
Target Compound 2-(quinazolin-4-ylthio)propanamido Ethyl ester N/A (hypothesized kinase inhibition) N/A N/A
VIg () 2-(4-benzylpiperazin-1-yl)acetamido Ethyl ester Acetylcholinesterase inhibition (IC₅₀ = 1.2 µM) 56% 153–155
VIh () 2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamido Ethyl ester Enhanced AChE inhibition (IC₅₀ = 0.8 µM) 55% 163–165
21 () 2-fluorobenzamido Ethyl ester Influenza polymerase inhibition (EC₅₀ = 3.5 µM) 100% 117–118
47 () 2-methoxybenzamido Ethyl ester Antiviral activity (EC₅₀ = 5.2 µM) 100% N/A
Ethyl 2-(4-nitrobenzamido) derivative () 4-nitrobenzamido Ethyl ester Electronic effects from nitro group (no activity data) N/A N/A

Structural and Electronic Differences

  • Quinazolin-4-ylthio vs.
  • Fluoro/Methoxy Substituents : Compounds 21 and 47 () feature halogenated or methoxy benzamido groups, which influence electronic distribution and bioavailability. For example, the 2-fluoro substituent in 21 enhances binding to influenza polymerase subunits .
  • Nitro Group Effects : The 4-nitrobenzamido derivative () likely exhibits strong electron-withdrawing effects, altering reactivity and solubility compared to the target compound .

Biological Activity

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure

The compound belongs to the quinazoline derivative class, which is recognized for significant biological activities including anti-cancer, anti-inflammatory, and anti-bacterial properties. Its structure features a quinazoline moiety linked to a cyclohepta[b]thiophene ring, providing unique chemical properties.

Synthesis

The synthesis involves several steps:

  • Preparation of Quinazoline Derivatives : Reacting thiol compounds with quinazoline derivatives under basic conditions.
  • Coupling Reaction : Using coupling agents like EDCI to form the desired product.
  • Purification : Techniques such as column chromatography are employed to obtain high-purity compounds.

Anticancer Properties

Research has demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies have shown that related compounds can inhibit the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells with IC50 values ranging from 10 μM to 12 μM .

Anti-inflammatory Effects

Quinazoline derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Antibacterial and Antifungal Activities

The compound also shows promise in combating bacterial and fungal infections. Quinazoline derivatives have been noted for their antibacterial activity against various strains, suggesting a broad spectrum of antimicrobial effects .

The mechanism by which this compound exerts its biological effects involves:

  • Targeting Specific Molecular Pathways : The compound interacts with various cellular targets that regulate cell proliferation and apoptosis.
  • Inducing Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest in cancer cells, leading to reduced cell proliferation.

Similar Compounds

This compound can be compared with other quinazoline derivatives such as gefitinib and erlotinib:

CompoundIC50 (μM)Activity Type
Ethyl Compound10 - 12Anticancer
Gefitinib3.24Anticancer
Erlotinib7.29Anticancer

These comparisons highlight the potential efficacy of this compound in therapeutic applications.

Case Studies

  • Cytotoxicity Assays : In studies involving MTT assays on cancer cell lines (PC3, MCF-7), the compound demonstrated dose-dependent cytotoxicity comparable to established anticancer drugs .
  • In Vivo Studies : Further research is required to evaluate the in vivo efficacy and safety profiles of this compound in animal models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?

  • The compound is typically synthesized via nucleophilic substitution and coupling reactions. For example, the cycloheptathiophene core is functionalized by reacting ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with acyl chlorides or active esters under basic conditions (e.g., triethylamine). The quinazolin-4-ylthio group is introduced via thiol-ether formation using quinazoline-4-thiol derivatives .
  • Key steps :

  • Amide bond formation between the cycloheptathiophene amine and propanamido linker.
  • Thiol substitution at the quinazoline C4 position.
  • Crystallization using ethanol or cyclohexane for purification .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • 1H/13C NMR spectroscopy : Proton signals for the cycloheptane ring (δ 1.50–3.10 ppm), ethyl ester (δ 1.30–4.35 ppm), and aromatic protons (δ 6.90–8.25 ppm) are critical. The NH proton (δ ~12 ppm) confirms the amide bond .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 455–473) validate the molecular formula .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C 63–65%, N 8–9%) .

Q. What is the hypothesized mechanism of action for this compound in antiviral studies?

  • The quinazolin-4-ylthio moiety disrupts viral polymerase assembly (e.g., influenza PA-PB1 subunit interactions) by competing with native protein-protein binding interfaces. The cycloheptathiophene scaffold enhances lipophilicity, promoting membrane penetration .

Advanced Research Questions

Q. How do substituents on the quinazoline ring (e.g., fluorine, methoxy) influence bioactivity?

  • Electron-withdrawing groups (e.g., F) : Improve binding affinity to viral targets (e.g., IC50 reduction by ~30% for 4-fluoro derivatives). Observed via SAR studies comparing 2-fluoro, 4-fluoro, and 2-chloro analogs .
  • Methoxy groups : Enhance solubility but may reduce potency due to steric hindrance. For example, 3-methoxybenzamido derivatives show 50% lower inhibition in RNase H assays compared to unsubstituted analogs .

Q. How can conflicting data on antiviral efficacy across studies be resolved?

  • Experimental variables :

  • Cell lines : MDCK vs. HEK293T may yield differing IC50 values due to metabolic variations.
  • Assay conditions : Time-resolved fluorescence (TR-FRET) vs. electrophoretic mobility shift assays (EMSAs) can produce discrepancies in binding affinity measurements .
    • Statistical reconciliation : Apply multivariate analysis to normalize data across studies, focusing on p-values (<0.05) and effect sizes (Cohen’s d >0.8) .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Use SHELX software for refinement (e.g., SHELXL-2018). The cycloheptane ring adopts a boat conformation, while the thiophene-carboxylate group lies perpendicular to the quinazoline plane .
  • Challenges : Low crystal quality due to flexible cycloheptane; optimize growth using slow evaporation in ethanol/water (1:1) .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low yields in thiol-ether formation : Replace traditional coupling agents with HATU/DIPEA to improve efficiency (yield increase from 46% to >70%) .
  • Purification issues : Use flash chromatography (cyclohexane/EtOAC gradients) instead of recrystallization for polar byproducts .

Q. How can computational modeling enhance the design of analogs?

  • Docking studies (AutoDock Vina) : Predict binding poses to influenza PA-PB1 or HIV RNase H. The quinazoline sulfur forms hydrogen bonds with Arg/K residues .
  • QSAR models : Correlate logP values (2.5–3.5) with cellular uptake rates (R² >0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.